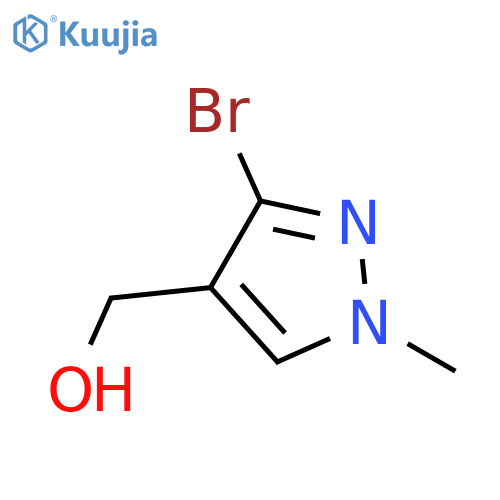

Cas no 1781654-27-0 ((3-bromo-1-methyl-1H-pyrazol-4-yl)methanol)

1781654-27-0 structure

商品名:(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

CAS番号:1781654-27-0

MF:C5H7BrN2O

メガワット:191.025880098343

MDL:MFCD30535081

CID:4613683

PubChem ID:84719611

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

-

- MDL: MFCD30535081

- インチ: 1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3

- InChIKey: OUSSWGFQUVLOAV-UHFFFAOYSA-N

- ほほえんだ: BrC1C(CO)=CN(C)N=1

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555066-100 mg |

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol; . |

1781654-27-0 | 100MG |

€393.30 | 2022-03-24 | ||

| abcr | AB555066-250 mg |

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol; . |

1781654-27-0 | 250MG |

€528.40 | 2022-03-24 | ||

| Enamine | EN300-331954-0.5g |

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |

1781654-27-0 | 95% | 0.5g |

$579.0 | 2023-09-04 | |

| TRC | B814315-10mg |

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |

1781654-27-0 | 10mg |

$ 50.00 | 2022-06-06 | ||

| abcr | AB555066-1g |

(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanol; . |

1781654-27-0 | 1g |

€1130.50 | 2024-08-02 | ||

| Chemenu | CM423146-250mg |

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |

1781654-27-0 | 95%+ | 250mg |

$353 | 2023-03-26 | |

| Enamine | EN300-331954-0.05g |

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |

1781654-27-0 | 95% | 0.05g |

$174.0 | 2023-09-04 | |

| Enamine | EN300-331954-1.0g |

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |

1781654-27-0 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-331954-5.0g |

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |

1781654-27-0 | 95% | 5.0g |

$2152.0 | 2023-02-23 | |

| Chemenu | CM423146-100mg |

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol |

1781654-27-0 | 95%+ | 100mg |

$256 | 2023-03-26 |

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

4. Water

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

1781654-27-0 ((3-bromo-1-methyl-1H-pyrazol-4-yl)methanol) 関連製品

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1781654-27-0)(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol

清らかである:99%

はかる:100mg

価格 ($):248.0